

Comparing the selectivity of AGN 194078 and AM580 for RAR alpha

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A Comparative Guide to the RARα Selectivity of AGN 194078 and AM580

For researchers in pharmacology and drug development, the selection of specific receptor modulators is critical for targeted therapeutic intervention. This guide provides a detailed comparison of two prominent Retinoic Acid Receptor alpha (RARα) agonists, **AGN 194078** and AM580, focusing on their receptor selectivity. The information presented herein is compiled from various sources to offer an objective overview supported by experimental data.

Introduction to RAR Agonists

Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to retinoic acid, regulate gene transcription.[1] There are three main subtypes of RARs: alpha (α), beta (β), and gamma (γ).[1] These receptors play crucial roles in cellular differentiation, proliferation, and apoptosis.[2][3] Agonists that selectively target a specific RAR subtype are valuable tools for investigating the distinct physiological roles of each receptor and for developing therapies with improved side-effect profiles. Both **AGN 194078** and AM580 are synthetic retinoids designed to exhibit preferential activity towards RAR α .

Quantitative Comparison of Receptor Selectivity

The selectivity of **AGN 194078** and AM580 for RAR α has been evaluated through binding affinity (Kd) and functional potency (EC50) assays. The data from multiple sources are summarized in the table below. Lower Kd and EC50 values indicate higher affinity and potency, respectively.



| Compound | Parameter | RARα | RARβ | RARy | Selectivity (Fold vs. RARα) |
|------------|-----------|-------------------------|-------------------------|----------------------|-----------------------------------|
| AGN 194078 | Kd (nM) | 3 | No Binding | 5600 | RARβ: N/A RARy: ~1867 |
| EC50 (nM) | 112 | >1000 (low efficacy) | >1000 (low efficacy) | RARβ: >9 RARy: >9 | |
| AM580 | EC50 (nM) | 0.3 - 0.36 | 8.6 - 24.6 | 13 - 27.9 | RARβ: ~29- 68 RARy: ~36-93 |

Note: Data is compiled from multiple sources and experimental conditions may vary.[4]

AGN 194078 demonstrates very high selectivity for RAR α in binding assays, with no detectable binding to RAR β and approximately 1867-fold lower affinity for RAR γ . In functional assays, it shows potent activation of RAR α with an EC50 of 112 nM, while its activity on RAR β and RAR γ is minimal even at high concentrations.

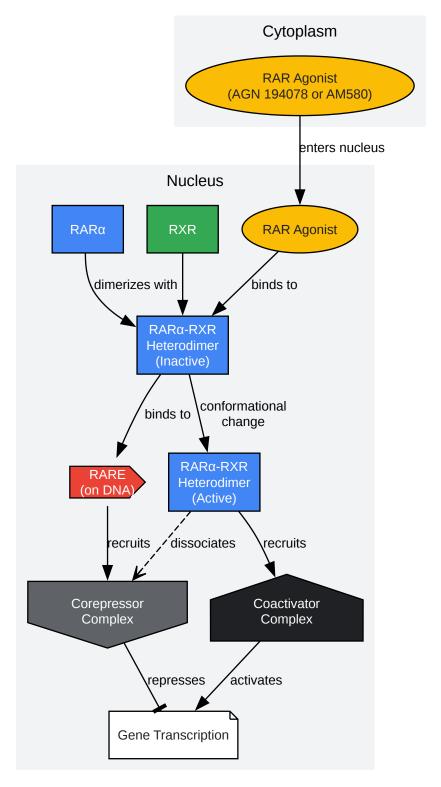
AM580 is also a potent and selective RAR α agonist, with reported EC50 values in the subnanomolar range (0.3-0.36 nM). Its selectivity for RAR α over RAR β is approximately 29- to 68-fold, and over RAR γ is approximately 36- to 93-fold.

Mechanism of Action: RAR Signaling Pathway

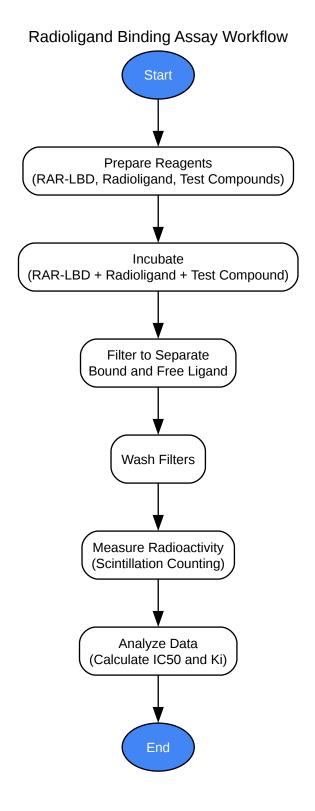
RARs function as ligand-activated transcription factors. In the absence of a ligand, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to Retinoic Acid Response Elements (RAREs) on DNA, recruiting corepressor proteins to inhibit gene transcription. Upon agonist binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivator proteins, which initiates the transcription of target genes.



RAR Agonist Signaling Pathway

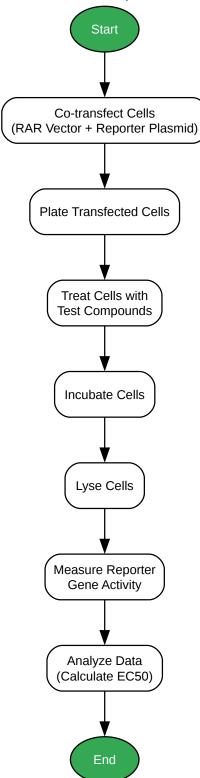








Transcriptional Activation Reporter Assay Workflow



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